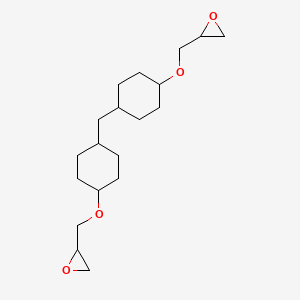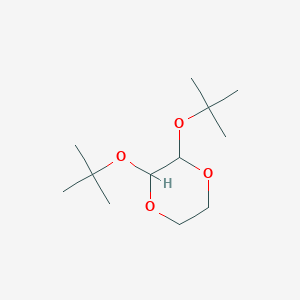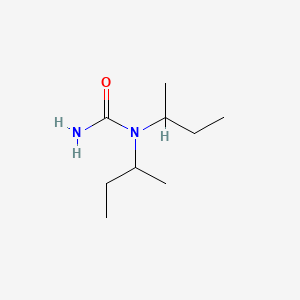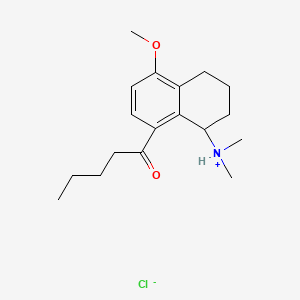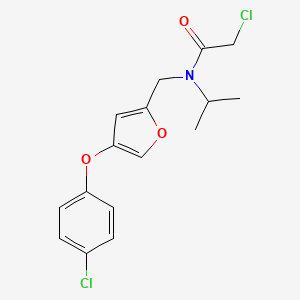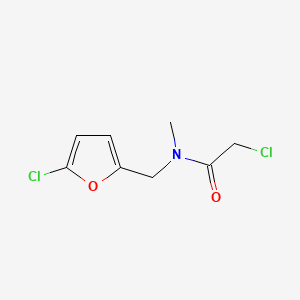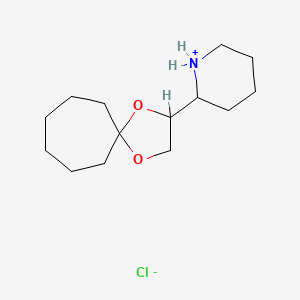
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Piperidyl)-1,4-dioxaspiro(46)undecane hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine with a suitable diol under acidic conditions to form the spiro compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of microwave irradiation and Lewis acids in multicomponent reactions has also been explored to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Piperidyl)-1,4-dioxaspiro(4
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases.
Wirkmechanismus
The mechanism of action of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Pyridyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
- 2-(2-Imidazolyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
Uniqueness
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in various applications .
Eigenschaften
CAS-Nummer |
7538-17-2 |
|---|---|
Molekularformel |
C14H26ClNO2 |
Molekulargewicht |
275.81 g/mol |
IUPAC-Name |
2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H |
InChI-Schlüssel |
CIMIDBQMXVBYFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


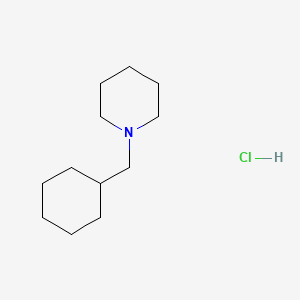
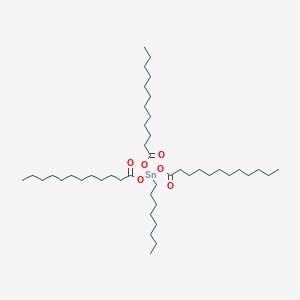


![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)

